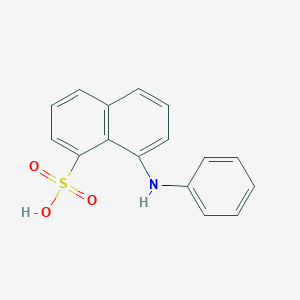

8-Anilino-1-naphthalenesulfonic acid

Overview

Description

Preparation Methods

The synthesis of 1-anilinonaphthalene-8-sulfonic acid involves several steps. One common method includes the following steps :

- Dissolving naphthylamine in sulfuric acid at a temperature range of 35-45°C and reacting for 2-3 hours to obtain 1-naphthalene sulfonic acid.

- Reacting the product 1-naphthalene sulfonic acid with a mixed acid of nitric acid and sulfuric acid at 30-95°C to generate 1-sulfonic acid group 8-nitronaphthalene.

- Reacting the product 1-sulfonic acid group 8-nitronaphthalene with iron powder and water vapor at 60-180°C to generate 1-naphthylamine 8-sulfonic acid.

Chemical Reactions Analysis

Laccase-Mediated Transformation

Laccases can mediate the transformation of 8-anilino-1-naphthalenesulfonic acid. The nitrogen atom in the imine group between the benzene and naphthalene rings may be crucial in the laccase-mediated transformation of This compound . The substrate is rapidly and directly transformed by laccase without mediators, as indicated by the high oxygen consumption observed during oxidation .

Use as a Fluorescent Probe

This compound is a fluorescent probe and its fluorescent properties change when binding to hydrophobic regions on a protein surface . Comparing the fluorescence with and without a particular ligand can provide information on how the ligand's binding alters the protein's surface . The fluorescence intensity of This compound increases upon binding to hydrophobic regions of a protein . The protein-This compound complex has an emission spectrum with a broad maximum at 470 nm . At pH 8, protein causes a 40-fold increase in the relative quantum yield compared to free This compound in solution .

Preparation of High-Purity this compound

The preparation of high-purity This compound involves several steps :

-

Refining citric acid, aniline, and sulfuric acid.

-

Condensing refined aniline and pericyclic acid in the presence of refined sulfuric acid, controlling the mass ratio, reaction temperature, and time.

-

Distilling the condensation reaction product under reduced pressure.

-

Dissolving the crude product in sodium hydroxide solution, adding neutral alumina and activated carbon, stirring, and filtering.

-

Slowly dropping sulfuric acid into the filtrate.

-

Washing the filter residue with sulfuric acid solutions of varying concentrations.

-

Drying the final filter residue in a vacuum oven to obtain purified This compound .

Preparation of this compound Ammonium Salt

High-purity This compound ammonium salt can be prepared by dissolving high-purity This compound in electronic-grade ethanol . The ethanolic solution is passed through a refining post of neutral alumina to remove impurities . Electronic-grade ethanol is mixed with ammoniacal liquor to obtain an ethanolic solution of ammoniacal liquor . The ethanolic solution of ammoniacal liquor is slowly added to the ethanolic solution of This compound under specific conditions .

Scientific Research Applications

Fluorescent Probes

Overview : ANS is widely recognized for its role as a fluorescent probe in biochemical assays. Its fluorescence properties make it an effective tool for visualizing and quantifying biological processes.

Applications :

- Protein Binding Studies : ANS is used to study protein-ligand interactions, which are crucial for drug development and understanding metabolic pathways. It can indicate changes in the hydrophobicity of proteins upon ligand binding, providing insights into conformational changes .

- Cellular Imaging : The compound has been utilized in cellular imaging to assess membrane permeability and localization within cells. For instance, studies have shown that ANS can effectively stain cellular components, allowing researchers to track organelles .

Analytical Chemistry

Overview : In analytical chemistry, ANS serves as a valuable tool for detecting and quantifying ions or molecules in complex mixtures.

Applications :

- Stability Constant Determination : ANS is employed in indirect capillary electrophoresis to determine the stability constants of inclusion complexes formed between cyclodextrins and solutes. This application highlights its utility in studying molecular interactions .

- pH Indicators : The compound acts as a pH indicator in laboratory settings, providing a visual cue for acidity or alkalinity in solutions. Its fluorescence characteristics change with the polarity of the environment, making it suitable for various analytical applications .

Protein Hydrophobicity Studies

Overview : ANS is instrumental in assessing the surface hydrophobicity of proteins, which is vital for understanding protein folding and stability.

Applications :

- Zein Hydrolysates Analysis : Research has demonstrated the use of ANS as a fluorescent probe to determine the surface hydrophobicity of zein hydrolysates, which is essential for evaluating their functional properties in food science .

Textile Industry

Overview : ANS is utilized in the textile industry primarily for dyeing processes.

Applications :

- Dyeing Synthetic Fibers : The compound enhances color vibrancy and stability when applied to synthetic fibers. Its fluorescent properties allow for better visibility during dyeing processes, ensuring uniform application and quality control .

Case Studies

Mechanism of Action

The mechanism of action of 1-anilinonaphthalene-8-sulfonic acid involves its binding to hydrophobic regions on protein surfaces. This binding induces changes in the compound’s fluorescent properties, allowing researchers to study conformational changes in proteins . The compound’s sulfonate moiety anchors to cationic side chains of proteins, while the anilinonaphthalene core binds to nearby hydrophobic pockets .

Comparison with Similar Compounds

1-anilinonaphthalene-8-sulfonic acid is unique due to its specific fluorescent properties and its ability to bind to hydrophobic regions on proteins. Similar compounds include :

8-anilino-1-naphthalenesulfonic acid: Another fluorescent probe with similar properties.

N-phenyl-8-naphthylamine-1-sulfonic acid: A compound with comparable binding characteristics.

N-phenyl-1-naphthylamine-8-sulfonic acid: Another related compound used in similar applications.

These compounds share similar structural features and applications but may differ in their specific binding affinities and fluorescent properties.

Biological Activity

Introduction

8-Anilino-1-naphthalenesulfonic acid (ANS) is a synthetic compound widely used in biochemical research as a fluorescent probe for studying protein conformational changes and hydrophobic interactions. Its unique structure allows it to interact with various biological molecules, influencing their activity. This article explores the biological activity of ANS, focusing on its role in enzymatic reactions, protein interactions, and potential therapeutic applications.

- Chemical Formula : C₁₆H₁₃N₁O₃S

- Molecular Weight : 299.34 g/mol

- Structure : ANS consists of a naphthalene ring substituted with an aniline group and a sulfonic acid group, which contributes to its solubility and fluorescent properties.

1. Fluorescent Probe for Protein Interactions

ANS is primarily utilized as a fluorescent probe to study conformational changes in proteins. It exhibits increased fluorescence upon binding to hydrophobic regions of proteins, making it an effective tool for monitoring protein folding and aggregation.

- Case Study : In a study involving cytochrome P450 2B1, ANS binding was shown to increase the enzyme's demethylation activity by 1.5-fold, indicating its dual role as both a reporter and an effector molecule . This suggests that ANS can influence enzymatic activity beyond mere observation.

2. Inhibition of Enzymatic Activity

Recent research has demonstrated that ANS can inhibit the activity of certain enzymes, such as MurA, which is crucial for bacterial cell wall synthesis.

| Enzyme | IC₅₀ Value (µM) |

|---|---|

| MurA (E. coli) | 18 |

| MurA (C115D E. coli) | 22 |

| MurA (E. cloacae) | 31 |

This inhibition highlights ANS's potential as a lead compound in antibiotic development .

3. Role in Amyloid Research

ANS has been employed in studies investigating amyloid-beta (Aβ) fibril formation, which is implicated in Alzheimer's disease. It aids in understanding how certain compounds can inhibit Aβ aggregation.

- Research Findings : ANS was used alongside curcumin derivatives to analyze their binding interactions with Aβ fibrils, providing insights into their mechanisms of action against neurodegenerative diseases .

4. Antimicrobial Properties

Recent studies have explored the transformation of ANS into antibacterial agents through enzymatic processes, suggesting its potential application in antimicrobial therapies.

- Transformation Study : Laccase-mediated oxidation of ANS resulted in a green-colored compound exhibiting antibacterial properties, indicating that modifications of ANS could lead to novel antimicrobial agents .

The biological activity of ANS can be attributed to its ability to bind selectively to hydrophobic regions of proteins and enzymes, altering their conformation and function. This interaction is characterized by:

- Hydrophobic Interactions : The naphthalene moiety facilitates binding to hydrophobic pockets within proteins.

- Electrostatic Interactions : The sulfonic acid group enhances solubility and may participate in ionic interactions with positively charged residues on target proteins.

Q & A

Basic Research Questions

Q. How does ANSA function as a fluorescent probe in protein studies?

ANSA binds to hydrophobic regions of proteins, causing a blue shift in fluorescence (from 545 nm to 470 nm) and a significant increase in intensity. This property is exploited to monitor protein folding/unfolding, ligand-binding interactions, and conformational changes. For example, ANSA is used to study fatty acid-binding proteins (FABPs) by detecting hydrophobic ligand interactions . Methodology :

- Prepare a 0.1–1.0 mM ANSA solution in Tris buffer (pH 9.0) with 0.2 M KCl.

- Add the protein sample and measure fluorescence at λex 388 nm and λem 470 nm.

- Compare fluorescence intensity and spectral shifts between native and denatured states .

Q. What are the optimal storage and handling conditions for ANSA salts?

ANSA and its salts (e.g., ammonium, magnesium) are light-sensitive and hygroscopic. Store at room temperature in airtight containers protected from moisture and light. For long-term stability, desiccate and avoid exposure to oxidizing agents . Critical Data :

Advanced Research Questions

Q. How can ANSA degradation pathways be analyzed in environmental microbiology studies?

Pseudomonas aeruginosa degrades ANSA via the ortho-cleavage pathway, producing salicylic acid and α-ketoadipic acid as intermediates. Methodology :

- Culture P. aeruginosa in a medium with ANSA (up to 1,200 mg/L), glucose, and ammonium nitrate.

- Monitor degradation kinetics during the late exponential growth phase.

- Identify intermediates using HPLC (retention time: salicylic acid ~5.2 min) and GC-MS (α-ketoadipic acid fragment ions: m/z 146, 129) . Key Data :

| Parameter | Value |

|---|---|

| Maximum Tolerated ANSA | 1,200 mg/L |

| Degradation Efficiency | >90% in 72 hours |

| Dioxygenase Activity | 12.5 U/mg protein |

Q. How do researchers resolve contradictions in ANSA fluorescence data across experimental setups?

Discrepancies in fluorescence intensity or binding affinity may arise from variations in pH, ionic strength, or protein hydrophobicity. Troubleshooting Steps :

- Standardize buffer conditions (e.g., 0.1 M Tris, pH 9.0).

- Pre-equilibrate ANSA with the protein for 10–15 minutes.

- Use site-directed mutagenesis to confirm ANSA-binding regions on the protein surface .

Q. What advanced techniques validate ANSA’s role in surfactant or polymer assembly studies?

ANSA is used as a molecular probe to study micelle formation and polymer hydrophobicity. Methodology :

- Prepare surfactant solutions (e.g., SDS) at varying concentrations.

- Add ANSA (10 µM) and measure fluorescence quenching.

- Calculate critical micelle concentration (CMC) from inflection points in fluorescence intensity vs. surfactant concentration plots .

Q. Data Contradictions and Solutions

- Contradiction : Some studies report ANSA’s solubility in methanol, while others note limited solubility.

Resolution : ANSA free acid is sparingly soluble in methanol (<1 mg/mL), but its ammonium salt dissolves readily (50 mg/mL in hot water) . - Contradiction : Conflicting intermediate reports in ANSA biodegradation.

Resolution : Use isotopically labeled ANSA to trace degradation pathways and confirm intermediates via LC-MS/MS .

Q. Key Physical and Chemical Properties

| Property | Value | Evidence ID |

|---|---|---|

| Molecular Weight | 299.34 g/mol | |

| CAS Number | 82-76-8 (free acid) | |

| Melting Point | 215–217°C (dec.) | |

| Fluorescence λex/λem | 388/470 nm (ammonium salt) |

Properties

IUPAC Name |

8-anilinonaphthalene-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3S/c18-21(19,20)15-11-5-7-12-6-4-10-14(16(12)15)17-13-8-2-1-3-9-13/h1-11,17H,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWEOQOXTVHGIFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1445-19-8 (mono-hydrochloride), 18108-68-4 (magnesium [2:1]), 28836-03-5 (mono-ammonium) | |

| Record name | 1-Anilino-8-naphthalenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7058882 | |

| Record name | 8-Anilino-1-naphthalenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gray powder; [Aldrich MSDS] | |

| Record name | 1-Anilino-8-naphthalenesulfonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10042 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

82-76-8 | |

| Record name | 8-Anilino-1-naphthalenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Anilino-8-naphthalenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-anilinonaphthalene-1-sulfonic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04474 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 8-Anilino-1-naphthalenesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1746 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenesulfonic acid, 8-(phenylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8-Anilino-1-naphthalenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-anilinonaphthalene-1-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.308 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ANILINO-8-NAPHTHALENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/630I4V6051 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 8-Anilino-1-naphthalene sulfonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061854 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.